molecular formula C10H10N2S B1604919 4-Methyl-5-phenyl-1,3-thiazol-2-amine CAS No. 28241-62-5

4-Methyl-5-phenyl-1,3-thiazol-2-amine

Cat. No. B1604919
CAS RN: 28241-62-5
M. Wt: 190.27 g/mol
InChI Key: XSTQXTKOICQHDC-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It has a linear formula of C10H10N2S .


Synthesis Analysis

The synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine involves several steps. The solid is gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine can be analyzed using IR spectrum, 1 H-NMR spectrum, and 13 C-NMR spectrum . The InChI Code is 1S/C10H10N2S/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8/h2-6H,1H3, (H2,11,12) and the InChI key is XSTQXTKOICQHDC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methyl-5-phenyl-1,3-thiazol-2-amine has a molecular weight of 190.27 . It is a powder with a melting point of 164-166 . The partition coefficient and the molar refractivity (CLogP and MR, respectively) were calculated with Marvin Sketch 6.2.2 software .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Antileishmanial Agents

    • 4-Phenyl-1,3-thiazol-2-amines have been studied as scaffolds for new antileishmanial agents .
    • These compounds were synthesized by the methodology of Hantzsch and Weber, and assayed against the promastigote forms of Leishmania amazonensis .
    • The most promising compound showed an IC50 against promastigotes of 20.78, while the selectivity index was 5.69 .
  • Analgesic and Anti-inflammatory Activities

    • Newly synthesized thiazole derivatives were tested for their in vitro analgesic and anti-inflammatory activities using acetic acid-induced writhing .
  • Herbicidal Activities

    • Thiazole derivatives have shown moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .
  • Antifungal Medication

    • The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
  • Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of Heterocyclic Compounds

    • Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
  • Ligands of Estrogen Receptors

    • Aminothiazole compounds, which include “4-Methyl-5-phenyl-1,3-thiazol-2-amine”, can act as ligands of estrogen receptors .
  • Adenosine Receptor Antagonists

    • These compounds can afford a new group of adenosine receptor antagonists .
  • Fungicides

    • They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .
  • Schistosomicidal and Anthelmintic Drugs

    • Thiazole analogs are used as schistosomicidal and anthelmintic drugs .
  • Neuropeptides

    • Thiazole analogs can serve as neuropeptides .
  • Y5 Adenosine Receptors

    • Thiazole analogs can serve as Y5 adenosine receptors .

Safety And Hazards

The safety information for 4-Methyl-5-phenyl-1,3-thiazol-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methyl-5-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTQXTKOICQHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288173
Record name 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-phenyl-1,3-thiazol-2-amine

CAS RN

28241-62-5
Record name 28241-62-5
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Record name 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-phenyl-thiazol-2-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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